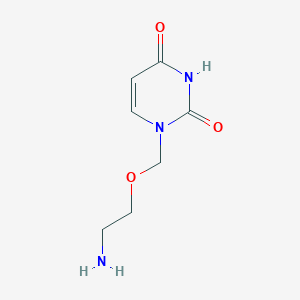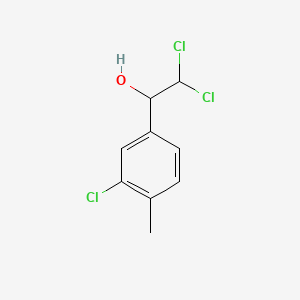
Isopropyl 4-bromo-5-chloro-2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 4-bromo-5-chloro-2-methylbenzoate is a chemical compound with the molecular formula C11H12BrClO2 and a molecular weight of 291.57 g/mol . It is a benzoate ester derivative, characterized by the presence of bromine, chlorine, and methyl groups on the benzene ring, along with an isopropyl ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-bromo-5-chloro-2-methylbenzoate typically involves the esterification of 4-bromo-5-chloro-2-methylbenzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
4-bromo-5-chloro-2-methylbenzoic acid+isopropanolH2SO4isopropyl 4-bromo-5-chloro-2-methylbenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 4-bromo-5-chloro-2-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield 4-bromo-5-chloro-2-methylbenzoic acid and isopropanol.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a suitable solvent like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted benzoate derivatives.
Hydrolysis: 4-bromo-5-chloro-2-methylbenzoic acid and isopropanol.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Isopropyl 4-bromo-5-chloro-2-methylbenzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of isopropyl 4-bromo-5-chloro-2-methylbenzoate depends on its specific applicationThe exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropyl 4-bromo-2-methylbenzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Isopropyl 4-chloro-2-methylbenzoate: Lacks the bromine atom, leading to different chemical and biological properties.
Isopropyl 4-bromo-5-chloro-2-ethylbenzoate: Contains an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
Uniqueness
Isopropyl 4-bromo-5-chloro-2-methylbenzoate is unique due to the specific combination of bromine, chlorine, and methyl substituents on the benzene ring, along with the isopropyl ester functional group. This unique structure imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C11H12BrClO2 |
|---|---|
Molekulargewicht |
291.57 g/mol |
IUPAC-Name |
propan-2-yl 4-bromo-5-chloro-2-methylbenzoate |
InChI |
InChI=1S/C11H12BrClO2/c1-6(2)15-11(14)8-5-10(13)9(12)4-7(8)3/h4-6H,1-3H3 |
InChI-Schlüssel |
ZGDYFRFTORJZNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(=O)OC(C)C)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


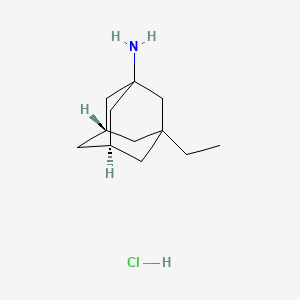
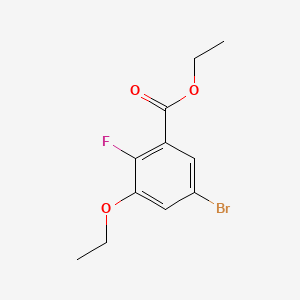
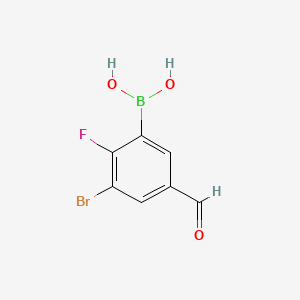

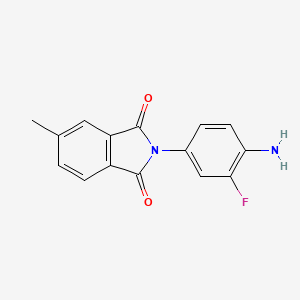
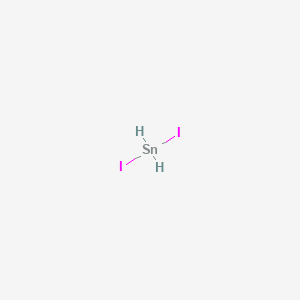
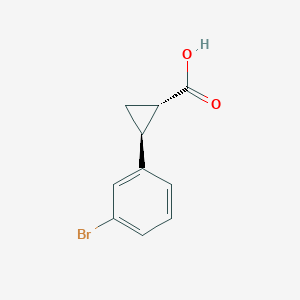
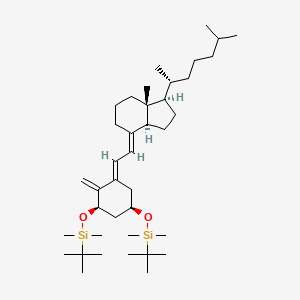
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane](/img/structure/B14028175.png)
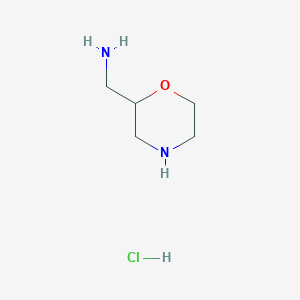

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid](/img/structure/B14028203.png)
